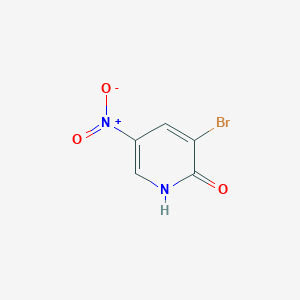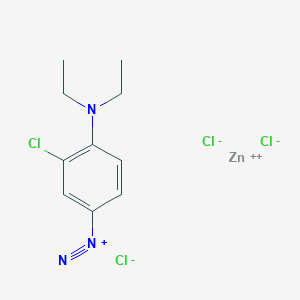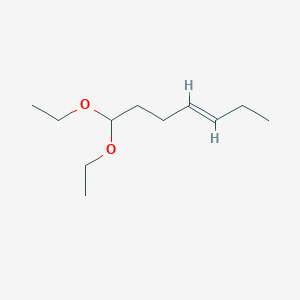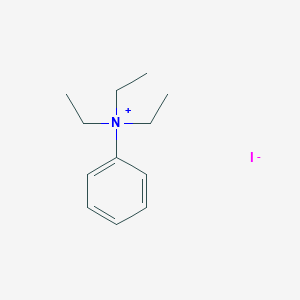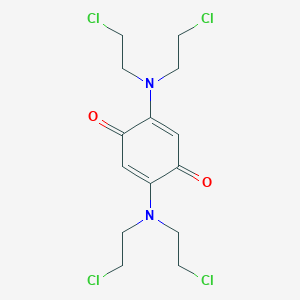
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Di-tert-butyl-2,4-dichloro-3-methylbenzene, commonly known as DCPIP, is a synthetic chemical compound that has been widely used in scientific research. This compound is a redox indicator that is commonly used in biochemical and physiological experiments to measure the presence of reducing agents.
Mecanismo De Acción
The mechanism of action of DCPIP involves the transfer of electrons from a reducing agent to the DCPIP molecule. When DCPIP is in its oxidized state, it is blue in color. When it is reduced, it becomes colorless. The reduction of DCPIP is a result of the transfer of electrons from the reducing agent to the DCPIP molecule.
Biochemical and Physiological Effects:
DCPIP has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using DCPIP in laboratory experiments is its high sensitivity to reducing agents. This makes it an ideal indicator for measuring antioxidant activity. However, DCPIP has some limitations. It is not specific to any one type of reducing agent and can be reduced by a variety of compounds. Additionally, DCPIP is not stable in the presence of light and can be easily degraded.
Direcciones Futuras
There are many potential future directions for research involving DCPIP. One area of interest is in the development of more specific redox indicators that can be used to measure the activity of specific types of antioxidants. Additionally, research could be conducted to investigate the potential use of DCPIP in the development of new drugs or therapies for the treatment of oxidative stress-related diseases. Finally, further studies could be conducted to investigate the potential environmental impact of DCPIP and other synthetic compounds.
Métodos De Síntesis
The synthesis of DCPIP involves the reaction of 2,4-dichloro-3-methylbenzene with tert-butyl alcohol in the presence of a strong acid catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
DCPIP has been widely used in scientific research for a variety of purposes. One of the most common applications of DCPIP is in the measurement of antioxidant activity. DCPIP is a redox indicator that changes color from blue to colorless when reduced by an antioxidant. This allows researchers to measure the antioxidant capacity of a given sample.
Propiedades
Número CAS |
19404-57-0 |
|---|---|
Fórmula molecular |
C15H22Cl2 |
Peso molecular |
273.2 g/mol |
Nombre IUPAC |
1,5-ditert-butyl-2,4-dichloro-3-methylbenzene |
InChI |
InChI=1S/C15H22Cl2/c1-9-12(16)10(14(2,3)4)8-11(13(9)17)15(5,6)7/h8H,1-7H3 |
Clave InChI |
CXRPXFZFGODPFD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)C(C)(C)C)C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




